

Why was AZD5099 discontinued after Phase 1 trials?

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Compound of Interest

Compound Name: AZD5099

Cat. No.: B1666220

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AZD5099 Technical Support Center

Welcome to the technical support center for **AZD5099**. This resource is intended for researchers, scientists, and drug development professionals seeking information about the investigational antibacterial agent **AZD5099**. Here you will find frequently asked questions, troubleshooting guides for experimental work, and detailed scientific information.

Frequently Asked Questions (FAQs)

Q1: What is **AZD5099** and what was its intended use?

A1: **AZD5099** is a synthetic, small-molecule antibacterial agent belonging to the pyrrolamide class of compounds. It was developed by AstraZeneca and entered Phase 1 clinical trials for the treatment of infections caused by Gram-positive and fastidious Gram-negative bacteria.[1][2] Its novel mechanism of action as a bacterial topoisomerase II inhibitor made it a candidate for treating infections resistant to existing antibiotics.[1][2]

Q2: Why was the clinical development of **AZD5099** discontinued?

A2: The development of **AZD5099** was halted after Phase 1 clinical trials due to safety concerns.[3] Specifically, the discontinuation in 2011 was attributed to findings of mitochondrial toxicity.[3]

Q3: What is the mechanism of action of **AZD5099**?

A3: **AZD5099** is an inhibitor of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3] It targets the ATP-binding site of these enzymes, preventing them from carrying out their essential functions in DNA replication, repair, and recombination.[3][4] This disruption of DNA topology ultimately leads to bacterial cell death.

Troubleshooting Experimental Issues

This section provides guidance for researchers who may be working with similar compounds or investigating related mechanisms.

Problem: Inconsistent results in antibacterial susceptibility testing.

- Possible Cause: Compound instability.
 - Troubleshooting: Ensure proper storage of the compound as per manufacturer's instructions. Prepare fresh stock solutions for each experiment. Include known sensitive and resistant bacterial strains as controls.
- Possible Cause: Variation in bacterial growth phase.
 - Troubleshooting: Standardize the inoculum preparation by using bacteria from the mid-logarithmic growth phase for all experiments.

Problem: Observing off-target effects in cellular assays.

- Possible Cause: Mitochondrial toxicity, as was the case with **AZD5099**.
 - Troubleshooting: It is crucial to assess for potential mitochondrial dysfunction. This can be investigated using a variety of in vitro assays (see Experimental Protocols section). Comparing the effects of the compound on cells grown in glucose versus galactose-supplemented media can be a preliminary screen for mitochondrial liabilities.[5]

Quantitative Data Summary

Specific quantitative data from the Phase 1 clinical trial of **AZD5099** are not publicly available. The following table provides a representative structure for presenting safety and tolerability data from a typical Phase 1 single ascending dose (SAD) study for an investigational antibacterial agent.

Table 1: Representative Adverse Events in a Phase 1 SAD Study

Dose Level	Number of Subjects	Adverse Event (AE)	Severity	Relationship to Drug
Placebo	2	Headache	Mild	Unrelated
Dose 1	6	Nausea	Mild	Possibly Related
Dizziness	Mild	Possibly Related		
Dose 2	6	Headache	Mild	Unrelated
Elevated Liver Enzymes	Mild	Possibly Related		
Dose 3	6	Gastrointestinal Discomfort	Moderate	Probably Related
Fatigue	Mild	Possibly Related		

Experimental Protocols

Assessment of Drug-Induced Mitochondrial Toxicity

To investigate potential mitochondrial toxicity of a compound, a multi-assay approach is recommended.

1. Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay:

- Principle: This assay measures the potential across the inner mitochondrial membrane, which is a key indicator of mitochondrial health. A decrease in $\Delta\Psi_m$ is an early marker of mitochondrial dysfunction.
- Methodology:
 - Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
 - Treat cells with various concentrations of the test compound for a defined period (e.g., 24 hours). Include a vehicle control and a known mitochondrial toxicant (e.g., CCCP) as a positive control.

- Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-10 or TMRE).
- Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence intensity indicates mitochondrial depolarization.

2. Oxygen Consumption Rate (OCR) Assay:

- Principle: This assay directly measures the rate of oxygen consumption by cells, which is a primary function of the mitochondrial electron transport chain.
- Methodology:
 - Seed cells in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).
 - Treat cells with the test compound.
 - Use an extracellular flux analyzer to measure the OCR in real-time. Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial respiration.

3. ATP Production Assay:

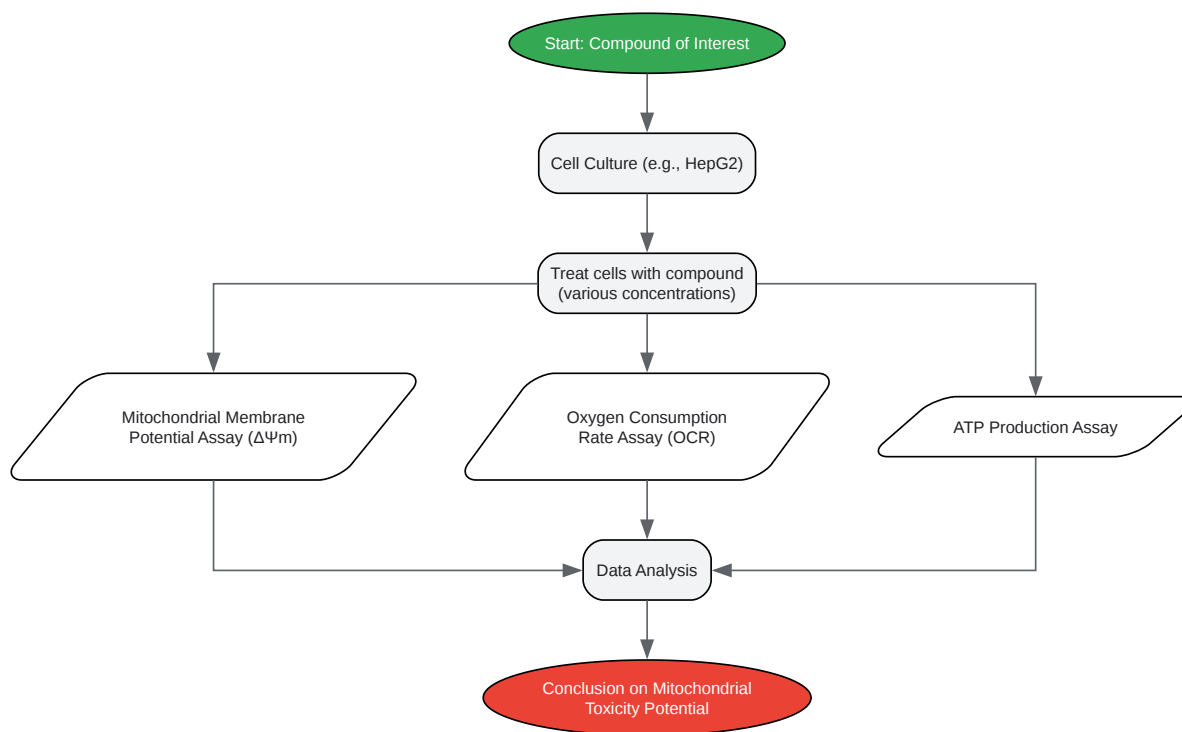
- Principle: This assay quantifies the intracellular ATP levels, providing a direct measure of cellular energy status.
- Methodology:
 - Culture cells and expose them to the test compound.
 - Lyse the cells to release intracellular ATP.
 - Use a luciferase-based assay kit to measure the amount of ATP present. The light output is proportional to the ATP concentration.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of **AZD5099**.

Experimental Workflow Diagram



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Caption: Workflow for assessing mitochondrial toxicity.

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Phone: (601) 213-4426
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